2-amino-5-bromo-5H-pyrimidin-4-one;hydrobromide
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Overview
Description
2-amino-5-bromo-5H-pyrimidin-4-one;hydrobromide is a chemical compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-5H-pyrimidin-4-one;hydrobromide typically involves the bromination of 2-amino-4-hydroxypyrimidine. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the solvent. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its hydrobromide form .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-5H-pyrimidin-4-one;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-amino-5-bromo-5H-pyrimidin-4-one;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-5H-pyrimidin-4-one;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromopyrimidine
- 2-amino-4-hydroxypyrimidine
- 5-bromo-2-aminopyrimidine
Uniqueness
2-amino-5-bromo-5H-pyrimidin-4-one;hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt. This gives it distinct chemical and physical properties compared to other similar compounds. Its unique structure allows it to participate in specific reactions and exhibit particular biological activities .
Properties
Molecular Formula |
C4H5Br2N3O |
---|---|
Molecular Weight |
270.91 g/mol |
IUPAC Name |
2-amino-5-bromo-5H-pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C4H4BrN3O.BrH/c5-2-1-7-4(6)8-3(2)9;/h1-2H,(H2,6,8,9);1H |
InChI Key |
HSIZVOZCMRQNFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=O)C1Br)N.Br |
Origin of Product |
United States |
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